molecular formula C4H10O2<br>CH3CH2CH(OH)CH2OH<br>C4H10O2 B146104 1,2-Butanediol CAS No. 584-03-2

1,2-Butanediol

Cat. No. B146104
CAS RN: 584-03-2
M. Wt: 90.12 g/mol
InChI Key: BMRWNKZVCUKKSR-UHFFFAOYSA-N
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Description

1,2-Butanediol is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various butanediol isomers such as 2,3-butanediol and 1,4-butanediol, which are structurally related to 1,2-butanediol. These isomers are valuable in industrial applications, including the production of synthetic rubber, plasticizers, solvents, and fuel additives . The biotechnological production of 2,3-butanediol using waste and biomass is a promising alternative to traditional chemical synthesis due to the scarcity of fossil fuels .

Synthesis Analysis

The synthesis of butanediol isomers can be achieved through various methods. For instance, 1,4-butanediol can be synthesized from 1,4-anhydroerythritol using monometallic rhenium catalysts in a one-pot reduction process . Similarly, 2,3-butanediol can be produced by acetogenic bacteria using industrial waste gases or syngas as the sole carbon and energy source . Metabolic engineering of Saccharomyces cerevisiae has also been employed to produce enantiopure (2R,3R)-butanediol from glucose and galactose .

Molecular Structure Analysis

While the molecular structure of 1,2-butanediol is not explicitly analyzed in the papers, the structure of related isomers like 1,4-butanediol and 2,3-butanediol can be inferred. These molecules consist of four carbon atoms with hydroxyl groups attached to them, which significantly influence their physical and chemical properties .

Chemical Reactions Analysis

The chemical reactions involving butanediol isomers are diverse. For example, 2,3-butanediol can be dehydrated to form various dioxolanes, which have potential applications as gasoline blending components or diesel oxygenates . The catalytic conversion of 2,3-butanediol to butenes involves hydrogenation, dehydrogenation, and dehydration reactions . Additionally, 1,4-butanediol can act as a reducing agent in transfer hydrogenation reactions, with the formation of butyrolactone as a byproduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanediol isomers are crucial for their industrial applications. For instance, the solubility of dioxolane mixtures derived from 2,3-butanediol in water is significantly lower than that of common gasoline oxygenates, which is beneficial for their use as fuel additives . The glass transition temperatures and melting temperatures of oligomers containing 1,4-butanediol and 2,4-toluene diisocyanate have been reported, indicating their potential use in polymer synthesis . The extraction and recovery of biobased 2,3-butanediol from fermentation broths have been optimized, demonstrating the feasibility of its use as a platform molecule for bulk and fine chemicals .

Scientific Research Applications

Microbial Production and Optimization

1,2-Butanediol, a versatile chemical, has been a focus in microbial production research. Studies have explored the potential of various microbial strains for efficient and cost-effective production. Strain improvement, substrate alternation, and process optimization have been key areas of investigation to enhance microbial production of 1,2-butanediol and its derivatives (Ji, Huang, & Ouyang, 2011).

Biotechnological and Industrial Potential

The biotechnological production of 1,2-butanediol is increasingly gaining attention due to its wide range of industrial applications, such as in the manufacture of synthetic rubber, plasticizers, and as a fuel additive. This has led to the exploration of efficient microbial routes and metabolic engineering strategies to enhance its production (Celińska & Grajek, 2009).

Downstream Processing and Purification

Significant research has focused on the downstream processing of 1,2-butanediol, aiming to reduce production costs and increase yield and purity. Various methods such as evaporation, distillation, membrane filtration, and extraction have been studied to recover 1,2-butanediol from fermentation broths (Xiu & Zeng, 2008).

Enhancement through Genetic Engineering

Genetic engineering has been utilized to enhance the production of 1,2-butanediol. By altering metabolic pathways and manipulating genes responsible for its synthesis, researchers have been able to significantly increase production yields in various microorganisms (Yang & Zhang, 2019).

Application in Alternative Fuels

1,2-Butanediol has also been explored as a potential alternative fuel source. Research has focused on its application as a biofuel, considering its high energy content and potential as a sustainable energy resource (Haider et al., 2018).

Safety And Hazards

1,2-Butanediol should be handled in a well-ventilated place . Contact with skin and eyes should be avoided . It should not be exposed to open flames, and above 93°C, a closed system and ventilation should be used .

Future Directions

1,2-Butanediol has been patented for the production of polyester resins and plasticizers . It is a potential feedstock for the industrial production of α-ketobutyric acid, a precursor to some amino acids .

properties

IUPAC Name

butane-1,2-diol
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InChI

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3
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InChI Key

BMRWNKZVCUKKSR-UHFFFAOYSA-N
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Canonical SMILES

CCC(CO)O
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Molecular Formula

Record name 1,2-BUTANEDIOL
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DSSTOX Substance ID

DTXSID6040375
Record name 1,2-Butanediol
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Colorless, hygroscopic liquid; [CHEMINFO], COLOURLESS VISCOUS LIQUID.
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Boiling Point

195-196.9 °C, 194 °C
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Flash Point

90 °C, 40 °C (104 °F) (CLOSED CUP), 93 °C c.c.
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Solubility

SPECIFIC OPTICAL ROTATION: -7.4 DEG AT 22 °C/D (ALCOHOL, 4%); SOL IN WATER, ALCOHOL & ACETONE /L-FORM/, Miscible with water in all proportions, readily soluble in alcohols, slightly soluble in ethers and esters, and insoluble in hydrocarbons., Solubility in water: miscible
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Density

1.0023 @ 20 °C, Relative density (water = 1): 1.01
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Vapor Density

3.1 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

0.05 [mmHg], 0.0501 mm Hg @ 25 °C, estimated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 10
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Product Name

1,2-Butanediol

Color/Form

CLEAR VISCOUS LIQUID

CAS RN

584-03-2
Record name 1,2-Butanediol
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Record name Butane-1,2-diol
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Melting Point

-50 °C, -114 °C
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Synthesis routes and methods I

Procedure details

Investigations into the PCR enhancing capabilities of diol cosolvents were carried out using GTP as the primary template. This choice was made in order to provide the cosolvents with the greatest opportunity to demonstrate their effectiveness because GTP has the lowest GC content of the three templates used. Whether any diol is exclusively capable of amplifying c-jun at 92° C. was not investigated, since the diol family does not contain any member analogous to tetramethylene sulfoxide or sulfolane. The standard protocol for annealing temperature and concentration gradient screening was again followed. Additives were tested with GTP over annealing temperature gradients using a 95° C. denaturing temperature; 1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol was inhibitory at all concentrations. These cosolvents were thus omitted from further studies. The optimal annealing temperatures for the remaining compounds were: ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.; 1,2-butanediol—54° C.; 1,3-butanediol and 1,4-butanediol—60° C.; 2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C. The following concentration gradients were tested at these annealing temperatures: ethylene glycol—0.5, 1.0, 1.5, 2.0, 2.5, 3.0 and 4.5M; 1,2-propanediol—0.3, 0.5, 0.7, 0.9, 1.1, 1.4, 1.6, 1.8 and 2.0M; 1,3-propanediol—0.3, 0.5, 0.7, 0.9, 1.1 and 1.4M; 1,2-butanediol—0.1, 0.3, 0.5, 0.7, 0.8, 0.9 and 1.1M; 1,3-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8, 1.0 and 1.1M; 1,4-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8 and 1.0M; 1,5-pentanediol—0.1 to 0.6M in 0.1M intervals; 2,4-pentanediol—0.1 to 0.6 in 0.1M intervals; 1,6-hexanediol—0.05 to 0.35M in 0.05M intervals; MPD—0.1 to 0.5M in 0.1M intervals; cis-1,2-cyclopentanediol—0.05 to 0.3M in 0.05M intervals; glycerol—0.1 to 1.3M in 0.2M intervals. FIG. 4 shows results from the concentration gradients for 1,2-butanediol, 1,2-propanediol and glycerol. Potencies and effective ranges of the cosolvents are listed in Table 1. Virtually every diol studied provided nearly 100% specificity with GTP; thus, specificities are omitted from the table. Variation of amplification with concentration is displayed for 1,2-propanediol, 1,4-butanediol, 1,5-pentanediol and glycerol in FIG. 5. Splines for the three isomeric butanediols are shown in FIG. 6.
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Synthesis routes and methods II

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).
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Yield
13%

Synthesis routes and methods III

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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1,2-propanediol ethanol
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Synthesis routes and methods IV

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Butanediol
Reactant of Route 2
Reactant of Route 2
1,2-Butanediol
Reactant of Route 3
Reactant of Route 3
1,2-Butanediol
Reactant of Route 4
1,2-Butanediol
Reactant of Route 5
Reactant of Route 5
1,2-Butanediol
Reactant of Route 6
1,2-Butanediol

Citations

For This Compound
4,170
Citations
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1996 - ACS Publications
This paper reports measurements made within the DIPPR ‡ Project 821 for the 1992 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower …
Number of citations: 103 pubs.acs.org
J Wang, R Shen, Y Cao, W Li… - The Canadian Journal of …, 2023 - Wiley Online Library
2‐butanediol (1,2‐BDO) and 1,2‐propanediol (1,2‐PDO) are inevitably side produced in the ethylene glycol (EG) production processes from non‐petroleum routes, but are very difficult …
Number of citations: 2 onlinelibrary.wiley.com
JE Cochrane, TR Skopek - Carcinogenesis, 1994 - academic.oup.com
The mutagenic potential of the epoxide metabolites of butadiene (BD) was measured at the tk and hprt loci in TK6 human lymphoblastoid cells. TK6 cells were exposed for 24 h to 0–…
Number of citations: 251 academic.oup.com
E Zorębski, P Góralski - The Journal of Chemical Thermodynamics, 2007 - Elsevier
The isobaric molar heat capacities for the binary mixtures (1-butanol+1,4-butanediol) were determined in the temperature range from (293 to 353)K from measurements of isobaric …
Number of citations: 45 www.sciencedirect.com
CM Romero, JM Lozano, GI Giraldo - Physics and Chemistry of …, 2008 - Taylor & Francis
Experimental densities and viscosities of dilute aqueous binary mixtures of 1-butanol, 1,2-butanediol, 1,4-butanediol, 1,2,4-butanetriol, and 1,2,3,4-butanetetrol (erythritol) were …
Number of citations: 32 www.tandfonline.com
H Li, W Huang, X Li, X Gao - Industrial & Engineering Chemistry …, 2016 - ACS Publications
The separation of ethylene glycol (EG) and 1,2-butanediol (1,2-BDO) azeotrope is a key technical problem in the synthesis process of EG via dimethyl oxalate (DMO) from syngas. On …
Number of citations: 37 pubs.acs.org
ID Reva, AJL Jesus, MTS Rosado, R Fausto… - Physical Chemistry …, 2006 - pubs.rsc.org
The present work explores the possibilities of the matrix isolation technique in the structural characterisation of highly flexible molecules. To date, most studies of this type were carried …
Number of citations: 76 pubs.rsc.org
L Zhang, S Huang, J Qiu, B Wang, BB Yan… - Industrial Crops and …, 2023 - Elsevier
The conversion of biomass-derived substrates to 1,2-butanediol (1,2-BDO) is an important process for biomass valorization, but the low yield of 1,2-BDO and unclear reaction pathways …
Number of citations: 0 www.sciencedirect.com
S Ai, M Zheng, Y Jiang, X Yang, X Li, J Pang… - AIChE …, 2017 - Wiley Online Library
Ethylene glycol (EG), synthesized from biomass, frequently contains refractory 1,2‐propanediol (PDO) and 1,2‐butanediol (BDO). Selective removal of PDO and BDO was realized …
Number of citations: 27 aiche.onlinelibrary.wiley.com
L Ott, S Kohl, M Bicker, H Vogel - Chemical Engineering & …, 2005 - Wiley Online Library
The change of the raw material basis to alternative sources, especially biomass, is advisable because of both the continuous shortage of fossile resources and the advancing change in …
Number of citations: 18 onlinelibrary.wiley.com

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